1-(1-methyl-1H-imidazol-4-yl)propan-2-amine CAS 736115-18-7 properties
1-(1-methyl-1H-imidazol-4-yl)propan-2-amine CAS 736115-18-7 properties
CAS: 736115-18-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)
Executive Summary
1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine is a specialized heterocyclic amine and a structural analog of the neurotransmitter histamine. Chemically, it represents a hybrid of
In drug development, this compound serves as a critical pharmacological probe for mapping the binding pockets of the Histamine H3 and H4 receptors (H3R/H4R). Its structural rigidity and lipophilicity, enhanced by the
Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6]
The compound features a 1,4-disubstituted imidazole ring.[1][2] The "propan-2-amine" side chain introduces a chiral center at the
Datasheet: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 736115-18-7 | Unique Identifier |
| IUPAC Name | 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine | |
| Molecular Formula | ||
| Molecular Weight | 139.20 g/mol | Small molecule fragment |
| LogP (Predicted) | 0.5 – 0.9 | Moderate lipophilicity; CNS penetrant |
| pKa (Imidazole) | ~7.1 | Protonated at physiological pH |
| pKa (Amine) | ~9.8 | Highly basic primary amine |
| H-Bond Donors | 1 | Primary amine (-NH2) |
| H-Bond Acceptors | 2 | Imidazole N3, Amine N |
| Solubility | High (Water, Methanol, DMSO) | Forms stable hydrochloride salts |
Synthesis & Manufacturing Protocol
Role: Senior Application Scientist Context: The following protocol utilizes a Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred over direct alkylation due to its regioselectivity, ensuring the side chain is established at the C4 position without N-alkylation byproducts.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via nitroalkene intermediate.
Detailed Experimental Methodology
Step 1: Henry Condensation (Nitroalkene Formation)
Objective: Install the propyl backbone and the nitrogen source simultaneously.
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge flask with 1-methyl-1H-imidazole-4-carbaldehyde (10.0 mmol), nitroethane (50.0 mmol, excess acts as solvent/reagent), and ammonium acetate (5.0 mmol) as catalyst.
-
Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of the aldehyde.
-
Workup: Remove excess nitroethane under reduced pressure. Dissolve residue in dichloromethane (DCM), wash with water, dry over
, and concentrate. -
Purification: Recrystallize the yellow solid (nitroalkene) from isopropanol.
-
Checkpoint: The intermediate should show a characteristic alkene proton signal in
-NMR around 7.5–8.0 ppm.
-
Step 2: Hydride Reduction
Objective: Reduce both the alkene and the nitro group to the saturated amine.
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Reagents: Suspend Lithium Aluminum Hydride (LiAlH4) (4.0 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve the nitroalkene intermediate from Step 1 in anhydrous THF and add dropwise to the LAH suspension. The reaction is exothermic; maintain temperature <10°C.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Stir until a white granular precipitate forms. -
Isolation: Filter off aluminum salts. Acidify the filtrate with HCl/dioxane to precipitate the dihydrochloride salt of the target product.
-
Yield: Typical yields range from 60–75%.
Pharmacological Context: H3 Receptor Signaling
This compound is a ligand for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. H3R acts as a presynaptic autoreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and norepinephrine.
Mechanism of Action[3]
-
Agonist Potential: Structural similarity to
- -methylhistamine suggests this compound may act as an agonist. Agonists decrease cAMP levels via coupling. -
Metabolic Stability: The
-methyl group blocks degradation by histamine -methyltransferase (HNMT) and diamine oxidase (DAO), prolonging half-life compared to histamine.
Signaling Pathway Diagram
Figure 2: H3 Receptor signaling cascade upon ligand binding.[3][4]
Safety & Handling (SDS Summary)
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).
-
Handling: Must be handled in a chemical fume hood.[5] The free base is likely volatile and hygroscopic; the hydrochloride salt is stable but hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[5]
-
Skin Contact: Wash with soap and water. Neutralize with dilute vinegar if available.
-
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. (2025). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride.[6] National Library of Medicine. [Link]
-
Organic Syntheses. (2025). General Methods for Henry Reaction and Reduction. Org. Synth. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. research.amanote.com [research.amanote.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride | C6H13Cl2N3 | CID 11957567 - PubChem [pubchem.ncbi.nlm.nih.gov]
